2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-chlorophenyl)acetamide
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Description
Scientific Research Applications
Synthesis and Antibacterial Activity
Research into the synthesis of compounds structurally related to 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-chlorophenyl)acetamide has revealed their potential as antibacterial agents. Studies on various derivatives, such as 4-oxo-thiazolidines and 2-oxo-azetidines, have shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Quantitative Structure-Activity Relationship (QSAR) studies have further elucidated the positive contribution of substituents indicating increased hydrophobicity or steric bulk character enhancing antibacterial efficiency (Desai et al., 2008). Additionally, novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and characterized, showing promising antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Debnath & Ganguly, 2015).
Molecular Docking and Anti-inflammatory Activity
A synthesized indole acetamide derivative has been analyzed for its anti-inflammatory properties through in silico modeling, targeting cyclooxygenase COX-1 and 2 domains. This study provides insights into the compound's molecular interactions and potential as an anti-inflammatory drug. The compound's three-dimensional structure was determined using single crystal X-ray diffraction studies, and its geometry optimized using density functional theory calculations. Such research demonstrates the compound's stability and potential interactions within biological systems, offering a foundation for future anti-inflammatory drug development (Al-Ostoot et al., 2020).
Antimicrobial and Antioxidant Properties
Further investigations into benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties have shown potent antimicrobial activity against bacteria and fungi, alongside significant antioxidant activity. This highlights the multifaceted potential of such compounds in combating microbial infections and oxidative stress, paving the way for new therapeutic agents (Naraboli & Biradar, 2017).
Novel Derivatives and Antiplasmodial Properties
The exploration of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has revealed their antibacterial potentials against several bacterial strains, indicating the scope of these compounds in developing new treatments for bacterial infections. Among the synthesized compounds, some have shown remarkable activity, particularly against Salmonella typhi and Escherichia coli, suggesting their usefulness in addressing drug-resistant bacterial infections (Iqbal et al., 2017).
properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c25-18-9-11-19(12-10-18)26-23(29)17-31-22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLUHPIAKSITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide |
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